7-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
The compound 7-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic molecule that features a thienopyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving thiophene and pyridine derivatives.
Substitution Reactions: Introduction of the 2-chlorophenyl and 4-methoxyphenyl groups through nucleophilic substitution reactions.
Methoxylation: The methoxy groups are introduced using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
7-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE: has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Biology: Studied for its biological activity, including potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Investigated for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 7-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
7-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE: can be compared with other thienopyridine derivatives:
Clopidogrel: A well-known antiplatelet drug with a similar core structure but different substituents.
Prasugrel: Another antiplatelet agent with a thienopyridine core, used in the prevention of thrombotic cardiovascular events.
The uniqueness of 7-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18ClNO3S |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
7-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C21H18ClNO3S/c1-25-18-7-6-13(15-11-20(24)23-17-8-9-27-21(15)17)10-19(18)26-12-14-4-2-3-5-16(14)22/h2-10,15H,11-12H2,1H3,(H,23,24) |
InChI Key |
BQYBMDJQCBISED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC=C3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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